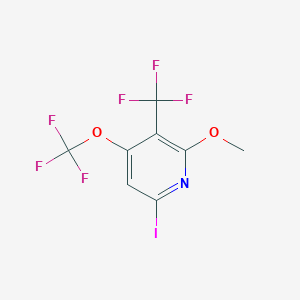![molecular formula C19H20IN3O3 B14800666 N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)
N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Preparation of 2,4-dimethylphenylamine: This can be synthesized through the nitration of xylene followed by reduction.
Formation of 3-iodobenzoyl chloride: This involves the iodination of benzoic acid followed by conversion to the acyl chloride.
Coupling Reaction: The 2,4-dimethylphenylamine is reacted with 3-iodobenzoyl chloride to form the corresponding amide.
Hydrazine Addition: The amide is then reacted with hydrazine to form the hydrazino derivative.
Final Coupling: The hydrazino derivative is coupled with a suitable butanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom in the 3-iodobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
科学研究应用
N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
作用机制
The mechanism by which N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-(2,4-dimethylphenyl)-4-[2-(3-chlorobenzoyl)hydrazino]-4-oxobutanamide
- N-(2,4-dimethylphenyl)-4-[2-(3-bromobenzoyl)hydrazino]-4-oxobutanamide
- N-(2,4-dimethylphenyl)-4-[2-(3-fluorobenzoyl)hydrazino]-4-oxobutanamide
Uniqueness
N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide is unique due to the presence of the iodine atom, which can impart distinct chemical properties such as increased molecular weight and potential for specific interactions in biological systems. This uniqueness can make it particularly valuable in certain research applications where these properties are advantageous.
属性
分子式 |
C19H20IN3O3 |
|---|---|
分子量 |
465.3 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C19H20IN3O3/c1-12-6-7-16(13(2)10-12)21-17(24)8-9-18(25)22-23-19(26)14-4-3-5-15(20)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) |
InChI 键 |
FVCUAOCZJGURAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC(=CC=C2)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


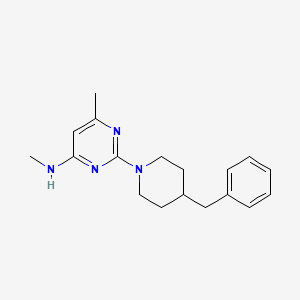
![N-[4-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B14800584.png)
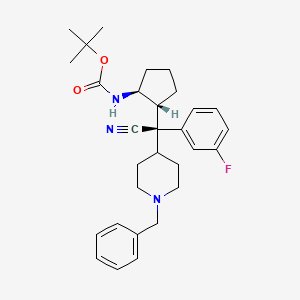
![(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14800617.png)
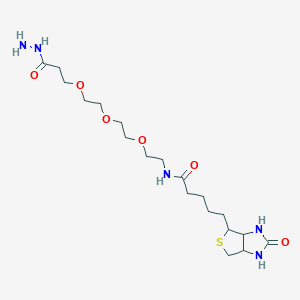
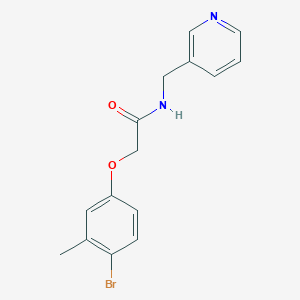
![N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium)](/img/structure/B14800643.png)
![3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
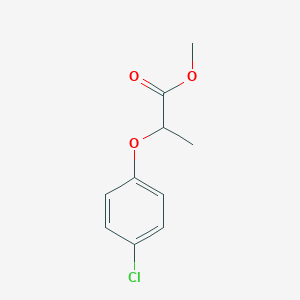
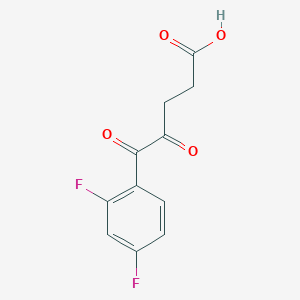
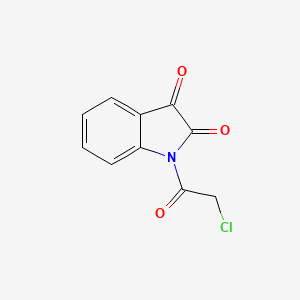
![4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)
